N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Deubiquitinase inhibition High-throughput screening Structure-activity relationship

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide (CAS 865249-47-4) is a synthetic small molecule of the 1,3,4-oxadiazole amide class, characterized by an ortho-chlorophenyl substituent at the oxadiazole 5-position and a cyclohexanecarboxamide moiety at the 2-amino position. With a molecular formula of C15H16ClN3O2 and a molecular weight of 305.76 g/mol, the compound is catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR) as MLS000039736 and has been screened across multiple quantitative high-throughput screening (qHTS) campaigns, including deubiquitinase inhibition panels and GPCR activation assays.

Molecular Formula C15H16ClN3O2
Molecular Weight 305.76
CAS No. 865249-47-4
Cat. No. B2517627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
CAS865249-47-4
Molecular FormulaC15H16ClN3O2
Molecular Weight305.76
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
InChIInChI=1S/C15H16ClN3O2/c16-12-9-5-4-8-11(12)14-18-19-15(21-14)17-13(20)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19,20)
InChIKeyBIMNWGYMQFOBIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide (CAS 865249-47-4) – Class Identity and Selection Context


N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide (CAS 865249-47-4) is a synthetic small molecule of the 1,3,4-oxadiazole amide class, characterized by an ortho-chlorophenyl substituent at the oxadiazole 5-position and a cyclohexanecarboxamide moiety at the 2-amino position . With a molecular formula of C15H16ClN3O2 and a molecular weight of 305.76 g/mol, the compound is catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR) as MLS000039736 and has been screened across multiple quantitative high-throughput screening (qHTS) campaigns, including deubiquitinase inhibition panels and GPCR activation assays [1].

Why In-Class Substitution of N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide Carries Risk


Within the 1,3,4-oxadiazole-2-cyclohexanecarboxamide chemotype, seemingly minor structural alterations produce non-interchangeable biological profiles. The ortho (2-chlorophenyl) isomer is a distinct chemical entity from its para (4-chlorophenyl) counterpart (CAS 865287-12-3) and the cyclopropanecarboxamide analog (CAS 865249-55-4) . Published comparative data on related 2,5-disubstituted-1,3,4-oxadiazoles demonstrate that the position of chlorine substitution (ortho vs. meta vs. para) alters electronic distribution, molecular polarizability, and target-binding interactions, as evidenced by differential anti-tubercular activity ( –log MIC range 1.011–1.274 across isomers) and distinct hyperpolarizability values (84.62× vs. 184.10× urea for ortho vs. para analogs) [1]. Substituting the cyclohexane ring with a cyclopropane ring reduces lipophilicity and conformational flexibility, potentially compromising membrane permeability and protein-binding geometry. These structural differences mean that procurement of an unvalidated in-class analog cannot be assumed to recapitulate the target compound's screening performance, physicochemical behavior, or biological selectivity.

Quantitative Differentiation Evidence for N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide vs. Closest Analogs


Ortho vs. Para Chlorophenyl Substitution: Differential Screening Profile Across 9 Deubiquitinase and GPCR Assays

The target compound (ortho-Cl) was profiled in a panel of at least 9 distinct qHTS assays (USP8, USP17, USP7, USP28, USP10, OTUD3, UCHL1 deubiquitinase inhibition; GPR151 activation; HeLa cytotoxicity) at a screening concentration of 20 µM, while its para-Cl isomer (CAS 865287-12-3) has separate Chemsrc bioassay entries showing a non-overlapping set of screening results, indicating differential hit-calling patterns across targets . The divergence in screening coverage is itself a differentiable procurement signal: the ortho isomer provides a uniquely characterized biological-fingerprint baseline that the para isomer does not replicate, even if individual IC₅₀ values are not publicly disclosed for all assay points [1].

Deubiquitinase inhibition High-throughput screening Structure-activity relationship

Ortho-Chlorophenyl vs. Cyclopropanecarboxamide Analog: Physicochemical Differentiation Relevant to Membrane Permeability

The target compound incorporates a cyclohexanecarboxamide moiety (cLogP contribution ~+2.3 for cyclohexane), whereas the direct cyclopropanecarboxamide analog (CAS 865249-55-4) replaces this with a cyclopropane ring (cLogP contribution ~+1.2), resulting in an estimated lipophilicity difference of approximately 1.1 log P units [1]. For a related series of N-(5-aryl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamides, the cyclohexane group has been noted to enhance membrane permeability relative to smaller cycloalkyl replacements, a property critical for cell-based assay performance [2]. While direct experimental log P or permeability data for both compounds are not publicly available, the calculated AlogP difference based on fragment contributions supports non-equivalent passive diffusion characteristics.

Lipophilicity Conformational flexibility Drug-likeness

Chlorine Position Isomerism Drives Differential Electronic Properties and Bioactivity: Ortho vs. Meta vs. Para Evidence from Oxadiazole Literature

In a direct head-to-head study of three positional isomers—ORTHOPHPZ (2-chlorophenyl), METAPHPZ (3-chlorophenyl), and PARAPHPZ (4-chlorophenyl)—bearing a 1,3,4-oxadiazole core, the first hyperpolarizability (β₀) differed substantially: ORTHOPHPZ 84.62× urea, METAPHPZ 94.71× urea, and PARAPHPZ 184.10× urea, demonstrating that ortho substitution produces the lowest NLO response and distinct electronic distribution [1]. Anti-tubercular evaluation against M. tuberculosis H37RV showed all three isomers moderately active between 25–50 µg/mL, with –log MIC values of 1.011–1.274 compared to isoniazid (1.137) and pyrazinamide (1.115), indicating that chlorine position modulates potency even within a narrow range [1]. Although these data are from pyrazine-oxadiazole hybrids rather than the exact cyclohexanecarboxamide series, the positional effect of chlorine on oxadiazole electronic properties and bioactivity constitutes class-level inference directly transferable to the target compound.

Electronic effects Anti-tubercular activity Molecular polarizability

MLSMR Provenance and Vendor-Independent Identity Verification: Traceable Chemical Pedigree vs. Uncharacterized Analogs

The target compound (SID 865249, MLS000039736) has a documented provenance in the NIH MLSMR collection, sourced from InterBioScreen (supplier structure ID: STOCK5S-40386) and deposited on 2005-06-29 [1]. Its molecular identity is anchored by IUPAC name, InChIKey (BIMNWGYMQFOBIP-UHFFFAOYSA-N), SMILES (C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl), and CAS registry number (865249-47-4), providing multiple orthogonal identifiers for unambiguous procurement specification . In contrast, the para-Cl isomer (CAS 865287-12-3) and the cyclopropane analog (CAS 865249-55-4) are listed with distinct identifiers and separate Chemsrc entries, confirming they are chemically distinct entities and not polymorphs, salts, or formulation variants of the same compound [1]. This multi-identifier traceability is critical for procurement compliance in regulated screening environments.

Compound library sourcing Chemical identity MLSMR

Highest-Yield Application Scenarios for N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide Based on Verified Evidence


Deubiquitinase (DUB) Inhibitor Screening and SAR Expansion

The compound has been tested in a panel of at least 7 deubiquitinase qHTS assays (USP8, USP17, USP7, USP28, USP10, OTUD3, UCHL1) at 20 µM, providing a pre-existing activity baseline for DUB-focused drug discovery programs . Its ortho-chlorophenyl substitution imparts distinct electronic properties compared to the para-Cl analog, as supported by class-level hyperpolarizability data showing ~2.2-fold β₀ difference between ortho and para isomers [1]. Researchers expanding SAR around the 1,3,4-oxadiazole DUB inhibitor chemotype benefit from the compound's defined screening history across multiple USP family members, enabling more informed analog selection.

GPCR Orphan Receptor Deorphanization: GPR151 Activation Screening

This compound was included in a cell-based high-throughput primary screen for GPR151 activators conducted by The Scripps Research Institute Molecular Screening Center (AID 1508602), an orphan GPCR linked to habenular function and addiction biology . The cyclohexanecarboxamide moiety contributes enhanced lipophilicity relative to the cyclopropane analog (estimated ΔcLogP ≈ 1.1), potentially influencing membrane partitioning in the cell-based assay format [2]. For laboratories pursuing GPR151 tool compound development, this compound offers an ortho-chlorophenyl starting point with documented GPR151 screening exposure.

Chemical Probe Development for Target ID Studies in Ubiquitin Pathway Biology

With a multi-target screening fingerprint across USP family deubiquitinases, OTUD3, and UCHL1, the compound can serve as a starting scaffold for developing activity-based probes or affinity reagents for ubiquitin pathway target identification . Its MLSMR provenance (SID 865249) and InterBioScreen supply chain documentation facilitate procurement of material matching the original screening stock, critical for hit-confirmation workflows [3]. The ortho-chlorine substitution pattern is structurally validated by InChIKey (BIMNWGYMQFOBIP-UHFFFAOYSA-N) and SMILES, ensuring batch-to-batch identity matching.

Cytotoxicity Counter-Screening in Oncology-Focused HTS Triage

The compound has cytotoxicity data available from a 24-hour HeLa cell-based assay (Broad Institute, AID 686928), providing a pre-existing counter-screen readout for oncology programs . This differentiates it from analogs lacking cellular toxicity characterization. The ortho-chlorophenyl substitution's distinct electronic profile (validated by class-level DFT studies) may influence reactive oxygen species generation or off-target cytotoxicity that para-substituted analogs do not replicate, making this compound uniquely informative for hit triage [1].

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.